molecular formula C15H28N2O4 B12597896 1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid CAS No. 650631-76-8

1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid

Cat. No.: B12597896
CAS No.: 650631-76-8
M. Wt: 300.39 g/mol
InChI Key: JEDRSDBIEPEHSQ-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dicarboxylic acid functionality of nonanedioic acid. This compound is known for its versatility in organic synthesis and catalysis, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[222]octane can be synthesized through the reaction of ethylenediamine with formaldehyde, followed by cyclizationThe combination of these two compounds can be achieved through esterification or amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the use of large-scale reactors where ethylenediamine and formaldehyde are reacted under high pressure and temperature. Nonanedioic acid is produced industrially through the oxidative cleavage of oleic acid using ozone or potassium permanganate .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid finds applications in multiple fields:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and rearrangement reactions.

    Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of polymers and as a curing agent for epoxy resins

Mechanism of Action

The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various organic reactions by stabilizing transition states and intermediates. The nonanedioic acid component can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: Similar bicyclic structure but with one nitrogen atom replaced by a carbon atom.

    Tropane: Another bicyclic compound with different functional groups.

Uniqueness

1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid is unique due to its combination of a strong nucleophilic catalyst with a dicarboxylic acid, providing both basic and acidic functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

650631-76-8

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;nonanedioic acid

InChI

InChI=1S/C9H16O4.C6H12N2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-8-5-3-7(1)4-6-8/h1-7H2,(H,10,11)(H,12,13);1-6H2

InChI Key

JEDRSDBIEPEHSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CC2.C(CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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